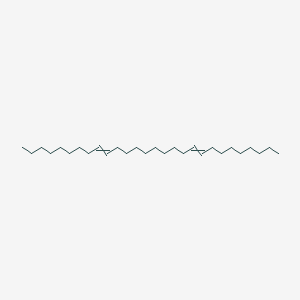
Triacontyl triacontanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triacontyl triacontanoate is a long-chain ester composed of triacontanol and triacontanoic acid. This compound is part of the wax ester family, which is commonly found in natural waxes such as beeswax and plant cuticle waxes. It is known for its hydrophobic properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triacontyl triacontanoate can be synthesized through esterification reactions. One common method involves the reaction of triacontanol with triacontanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale esterification reactors. The reactants are mixed in the reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to promote the esterification process, and the product is subsequently separated and purified using industrial-scale distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Triacontyl triacontanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce triacontanol and triacontanoic acid.
Oxidation: The ester can be oxidized to produce corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Triacontanol and triacontanoic acid.
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohol and acid components.
Scientific Research Applications
Triacontyl triacontanoate has several scientific research applications:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in plant cuticle waxes and its impact on plant physiology.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic properties.
Industry: Utilized in the production of cosmetics, lubricants, and coatings due to its stability and hydrophobic nature.
Mechanism of Action
The mechanism of action of triacontyl triacontanoate primarily involves its hydrophobic properties. In biological systems, it can form protective barriers on plant surfaces, reducing water loss and providing resistance to environmental stress. In industrial applications, its hydrophobic nature makes it an effective component in water-resistant coatings and lubricants.
Comparison with Similar Compounds
Similar Compounds
Triacontanol: A long-chain alcohol with similar hydrophobic properties.
Triacontanoic Acid: A long-chain fatty acid that can be esterified to form triacontyl triacontanoate.
Beeswax Esters: Natural wax esters found in beeswax, composed of long-chain alcohols and fatty acids.
Uniqueness
This compound is unique due to its specific combination of triacontanol and triacontanoic acid, resulting in a compound with distinct physical and chemical properties. Its long-chain structure provides exceptional hydrophobicity and stability, making it valuable in various industrial and scientific applications.
Properties
CAS No. |
85589-31-7 |
|---|---|
Molecular Formula |
C60H120O2 |
Molecular Weight |
873.6 g/mol |
IUPAC Name |
triacontyl triacontanoate |
InChI |
InChI=1S/C60H120O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-51-53-55-57-59-62-60(61)58-56-54-52-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-59H2,1-2H3 |
InChI Key |
JZKHGNBZTSOQNO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



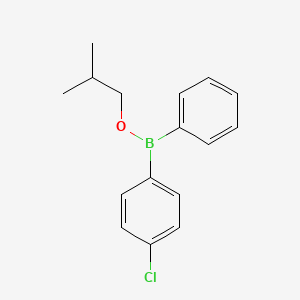
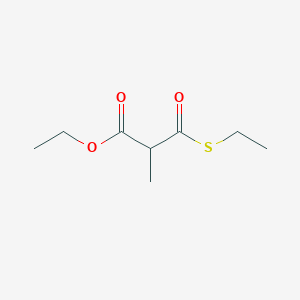
![6-[4-(Decyloxy)phenoxy]hex-2-YN-1-OL](/img/structure/B14422481.png)

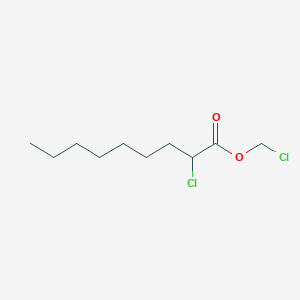
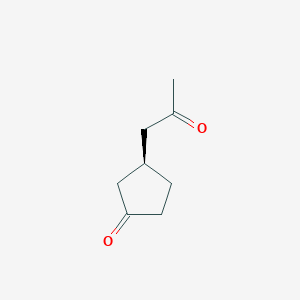
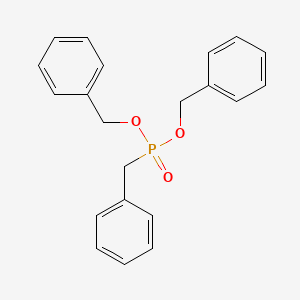

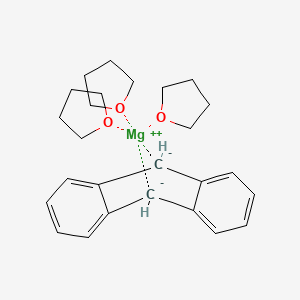

![[3-(Ethanesulfinyl)propane-1,1-diyl]bis(trimethylstannane)](/img/structure/B14422524.png)
